molecular formula C19H21N3O6S B2359157 N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 392236-27-0

N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B2359157
CAS No.: 392236-27-0
M. Wt: 419.45
InChI Key: USCMZGGCYKPYSE-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of functional groups such as methoxy, nitro, and piperidinylsulfonyl contributes to its unique chemical properties and biological activities.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Sulfonylation: Attachment of the sulfonyl group to the benzamide core.

    Amidation: Formation of the amide bond between the benzamide and piperidine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide
  • N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
  • N-(4-methoxy-2-nitrophenyl)-4-(morpholin-1-ylsulfonyl)benzamide

Uniqueness

N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy and nitro groups, along with the piperidinylsulfonyl moiety, contribute to its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-28-15-7-10-17(18(13-15)22(24)25)20-19(23)14-5-8-16(9-6-14)29(26,27)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCMZGGCYKPYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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